molecular formula C13H6Cl2F3NO B2582916 (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338953-54-1

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No. B2582916
CAS RN: 338953-54-1
M. Wt: 320.09
InChI Key: IFFMTIZWXOFECS-UHFFFAOYSA-N
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Description

4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone, also known as 4-CPTPM, is a synthetic compound that has been studied for its potential applications in scientific research. 4-CPTPM is a small molecule that has been found to act as a partial agonist of the human serotonin 5-HT2A receptor. As such, it has been studied for its potential use as a tool compound in studies of the serotonin system and its role in various physiological processes.

Scientific Research Applications

Environmental Implications and Degradation

Chlorophenols, including compounds similar in structure to “(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone,” have been evaluated for their environmental impact, particularly in aquatic environments. They exhibit moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. The persistence of chlorophenols in the environment can vary, becoming moderate to high depending on environmental conditions, though bioaccumulation is expected to be low. These compounds have also been linked to strong organoleptic effects, impacting the sensory qualities of water (Krijgsheld & Gen, 1986).

Methanotrophs and Biotechnological Applications

Research into methanotrophs, bacteria that use methane as their carbon source, has highlighted the potential biotechnological applications of utilizing methane, a component common in environments where chlorophenols and similar compounds might be found. Methanotrophs can generate valuable products like biopolymers, metabolites, and even energy, demonstrating the potential for these bacteria to mitigate environmental methane while producing economically valuable outputs. This research opens the door for innovative uses of methane in bioremediation and resource recovery, particularly in contexts polluted by chlorinated compounds (Strong, Xie, & Clarke, 2015).

Photoreactive Labeling in Structural Biology

Photoreactive labeling, a technique employing photoreactive groups like benzophenone, has been applied extensively in structural biology to study the organization of biological systems. This method has been used to explore drug targets, transport processes, and the interaction of G-protein-coupled receptors with ligands, among others. The application of photoreactive labeling demonstrates its utility in understanding complex biological mechanisms and interactions, which could include the behavior and effects of complex chlorinated compounds in biological systems (Vodovozova, 2007).

properties

IUPAC Name

(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3NO/c14-9-3-1-7(2-4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFMTIZWXOFECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

With stirring, 21.6 g of 2,3-dichloro-5-trifluoromethylpyridine, 14.1 g of 4-chlorobenzaldehyde and 2.24 g of 1,3-dimethylimidazolium iodide were added in succession to a suspension of 3.0 g of sodium hydride (80% by weight suspension in mineral oil) in 100 ml of anhydrous dioxane. The mixture was then stirred (under a nitrogen atmosphere) for 11 hours at 50° C. and then for 60 hours at 22° C. The reaction mixture was diluted with 200 ml of water and most of the dioxane was distilled off under reduced pressure. The product was extracted from the residue with methylene chloride (three times 100 ml). The combined organic phases were washed with 50 ml of water, dried over sodium sulfate and finally concentrated. Distillation of the residue at 0.65 mbar (boiling range: 126-139° C.) gave 22.4 g of a colorless oil. Yield: 70% (purity: about 95%); 1H-NMR see Ex. 7.
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21.6 g
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14.1 g
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2.24 g
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3 g
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100 mL
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Yield
70%

Synthesis routes and methods III

Procedure details

A solution of 2.0 g of 3-chloro-2-[1-(4-chlorophenyl)-1-cyanomethyl]-5-trifluoromethylpyridine (prepared by the method of Example 1) in 20 ml of dimethyl sulfoxide was admixed with a solution of 2.0 g of potassium carbonate in 3 ml of water, and the mixture was then stirred at 23° C. for 3 days under air. For work-up, the reaction mixture was poured into 200 ml of water. The product of value was then extracted with tert-butyl methyl ether (three times 80 ml). The combined organic phases were washed with water (two times 50 ml each), dried over sodium sulfate and finally concentrated. The resulting black oil was purified by Kugelrohr distillation under reduced pressure. Yield: 1.2 g (62%) of a light-yellow oil; boiling range: 110-120° C. (0.3 mbar); 1H NMR see Ex. 7.
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20 mL
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3 mL
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200 mL
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